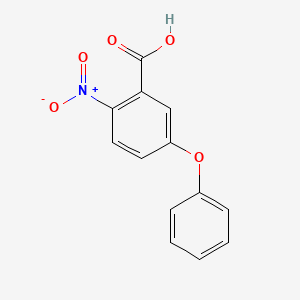

2-Nitro-5-phenoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-5-phenoxybenzoic acid is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Herbicidal Activity

2-Nitro-5-phenoxybenzoic acid exhibits potent herbicidal properties. It is part of a class of phenoxybenzoic acids that can be synthesized through selective nitration processes. These compounds have been shown to effectively control a range of weeds, making them valuable in agricultural settings. The synthesis process often involves the reaction of phenoxybenzoic acids with nitrating agents, resulting in compounds that are effective against unwanted vegetation .

Case Studies

A notable study demonstrated the efficacy of this compound in controlling specific weed species in crop production. Field trials indicated that this compound significantly reduced the biomass of target weeds compared to untreated controls, showcasing its potential for integrated weed management strategies .

Fungicidal Properties

Fungicidal Activity

Recent research has identified derivatives of this compound that exhibit fungicidal properties. These derivatives have been tested against various fungal pathogens affecting crops. The results suggest that modifications to the chemical structure can enhance antifungal activity, making these compounds promising candidates for developing new fungicides .

Case Studies

In laboratory settings, certain derivatives were found to inhibit fungal growth effectively at low concentrations. For example, studies on specific fungal strains revealed that these compounds could disrupt cellular processes, leading to cell death and reduced pathogen viability .

Pharmaceutical Applications

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows for further modifications which can lead to the development of drugs targeting different therapeutic areas .

Case Studies

Research has highlighted its utility in synthesizing anti-inflammatory and analgesic agents. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for treating conditions such as arthritis and pain management .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Herbicide | Effective against a range of weeds | Significant reduction in weed biomass observed |

| Fungicide | Active against various fungal pathogens | Inhibition of fungal growth at low concentrations |

| Pharmaceutical | Intermediate for drug synthesis | Promising results in anti-inflammatory drug development |

Análisis De Reacciones Químicas

Nitration Reactions

The introduction of the nitro group at the 2-position is a critical step in synthesizing this compound.

-

Mechanism : Nitration occurs via electrophilic aromatic substitution, typically using a nitrating mixture of nitric acid and sulfuric acid. Acetic anhydride may be employed as a cosolvent to enhance selectivity .

-

Reaction Conditions :

-

Example Protocol :

A 3-(substituted-phenoxy)benzoic acid is nitrated with 70% nitric acid in water, added slowly to maintain ~20°C. Post-reaction, acetic anhydride is added to quench residual acid .

| Parameter | Value/Description |

|---|---|

| Reagents | Nitric acid, sulfuric acid, acetic anhydride |

| Temperature | 20°C (controlled addition) |

| Product | 2-Nitro-5-phenoxybenzoic acid |

Esterification and Hydrolysis

The compound can exist as an ester, which is later hydrolyzed to the acid form.

-

Esterification :

-

Hydrolysis :

-

Experimental Data :

Ethyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate hydrolyzes to the acid under alkaline conditions, with a final pH adjustment to ~1 .

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Ethanol, acid catalyst | Ethyl ester |

| Hydrolysis | NaOH, HCl | This compound |

Oxidation Reactions

While not directly demonstrated for this compound, oxidation pathways are inferred from analogous systems.

-

Phenoxytoluene Oxidation :

| Oxidation Step | Catalyst | Conditions |

|---|---|---|

| Phenoxytoluene → Phenoxybenzoic acid | CoBr₂, H₂O₂ | 50°–150°C |

Reduction of the Nitro Group

Though not explicitly detailed for this compound, the nitro group’s reactivity suggests potential reduction pathways.

-

Mechanism :

-

Reduction to an amino group (-NH₂) using catalysts like Pd/C or sodium dithionite.

-

-

Applications :

-

Modifying biological activity (e.g., antimicrobial or anticancer properties).

-

Key Research Findings

-

Biological Activity :

-

Structural Insights :

Propiedades

Número CAS |

53202-58-7 |

|---|---|

Fórmula molecular |

C13H9NO5 |

Peso molecular |

259.21 g/mol |

Nombre IUPAC |

2-nitro-5-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-8-10(6-7-12(11)14(17)18)19-9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Clave InChI |

ZSNNELPPGKIDBW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.